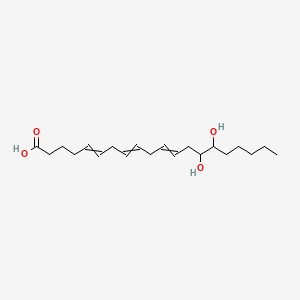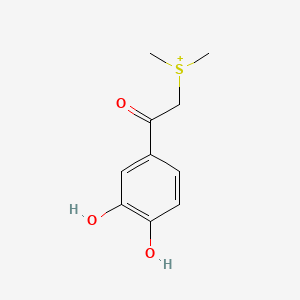
Chromium(2+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chromium(2+) is a monoatomic dication, a chromium cation and a divalent metal cation.
科学的研究の応用
Biological Significance and Possible Applications in Medicine, Dietetics, and Sport :
- Chromium (III) has been studied for its effects on carbohydrate and lipid metabolism, body composition, lean body mass, and sports performance. Research indicates the need for further clarification of its psychiatric and endocrinological activity, especially in relation to the immune system. Safety in the use of chromium III supplements has also been a focus of study (Piotrowska et al., 2017).
Interactions with Microorganisms and Plants :
- Chromium, particularly in its hexavalent form, is highly toxic and a serious pollutant. Studies have shown that chromium can select microbial and plant variants able to tolerate high levels of chromium compounds. The resistance mechanisms include biosorption, reduced accumulation, and reduction of Cr(VI) to the less toxic Cr(III) form. These systems have potential for bioremediation of chromium pollution (Cervantes et al., 2001).
Environmental Remediation :
- Research has been conducted on the chemical and microbial remediation of hexavalent chromium from contaminated soil and mining/metallurgical solid waste. The review focuses on the chemistry of chromium, its environmental impact, and the efficiency of various remediation processes, including bioremediation (Dhal et al., 2013).
Chromium in the Environment and Its Biological Remediation :
- Chromium in the environment, both in trivalent and hexavalent forms, affects human and animal diets. The environmental buildup due to industrial and agricultural activities has led to research into low-cost biological remediation technologies for cleaning up chromium-contaminated areas (Zayed & Terry, 2003).
Pollution and Remediation Strategies in European Water :
- The study discusses chromium pollution in European waters, its sources, health risks, and various remediation strategies, including both physico-chemical and biological methods. It emphasizes the importance of site-specific evaluations for effective chromium removal (Tumolo et al., 2020).
Bioremediation Technologies for Cr(VI)-Contaminated Soils and Wastewater :
- The review describes the chemical properties of chromium, sources of pollution, toxicological effects, and various factors influencing bioremediation methods. It highlights the mechanisms involved in bioremediation, including biosorption, bioaccumulation, and reduction of Cr(VI) to Cr(III) (Xia et al., 2019).
Use of Nanocomposites for Chromium Removal from Aqueous Solutions :
- Research on the synthesis of nickel ferrite/titanium oxide magnetic nanocomposite and its effectiveness in removing hexavalent chromium from aqueous solutions has been conducted. The study focuses on the adsorption process and its optimization (Shekari et al., 2017).
Biosorption and Biotransformation of Hexavalent Chromium :
- This review focuses on chromium pollution, its chemistry, effects, and various biological remediation strategies. It provides a detailed analysis of chromium detoxification mechanisms in microbial cells and summarizes applied in situ and ex situ chromium bioremediation technologies (Jobby et al., 2018).
Contemporary Anthropogenic Chromium Cycle :
- This paper characterizes the major anthropogenic chromium flows from mining through discard. It includes a detailed quantification of chromium in internationally traded products and waste streams, relevant to industry and environmental health (Johnson et al., 2006).
In Vitro Selection of Chromium-Dependent DNAzymes for Sensing Chromium(III) and Chromium(VI) :
- The development of biosensors for chromium monitoring is a long-standing analytical challenge. This study reports on the in vitro selection of RNA-cleaving DNAzymes in the presence of Cr(3+), offering a method for measuring Cr(3+) and Cr(4+) with detection limits lower than EPA limits, useful for environmental monitoring (Zhou et al., 2016).
特性
CAS番号 |
22541-79-3 |
|---|---|
分子式 |
Cr+2 |
分子量 |
51.996 g/mol |
IUPAC名 |
chromium(2+) |
InChI |
InChI=1S/Cr/q+2 |
InChIキー |
UZEDIBTVIIJELN-UHFFFAOYSA-N |
SMILES |
[Cr+2] |
正規SMILES |
[Cr+2] |
| 22541-79-3 | |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylate](/img/structure/B1211266.png)
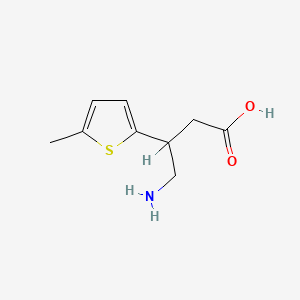

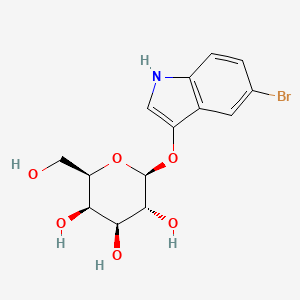
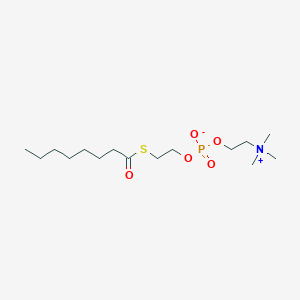

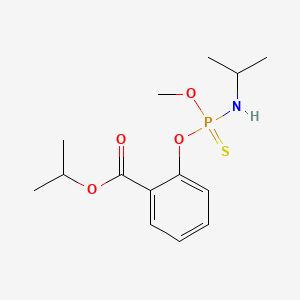
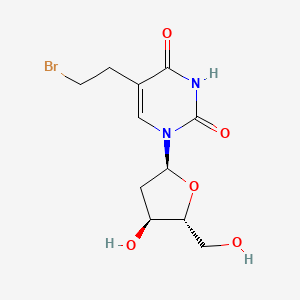

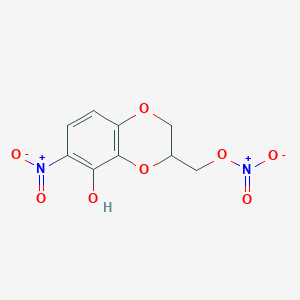
![2,2,4,4-Tetrakis(aziridin-1-yl)-1,3,5,7,11-pentaza-2lambda5,4lambda5,6lambda5-triphosphaspiro[5.5]undeca-1(6),2,4-triene](/img/structure/B1211284.png)
